![molecular formula C15H25Cl3N2O2 B5401444 N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5401444.png)
N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
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Overview
Description
N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that is commonly known as F15599. This compound is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. F15599 is used in scientific research to study the mechanism of action of serotonin receptors and to investigate potential treatments for various neurological disorders.
Mechanism of Action
F15599 is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When F15599 binds to the 5-HT1A receptor, it activates a signaling pathway that results in the release of neurotransmitters, such as dopamine and norepinephrine. This activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
F15599 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of inflammatory responses. F15599 has also been shown to improve cognitive function and to reduce anxiety and depression symptoms in animal models.
Advantages and Limitations for Lab Experiments
F15599 has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A receptor and its ability to cross the blood-brain barrier. However, F15599 has some limitations, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several future directions for research on F15599, including the investigation of its potential therapeutic effects in humans, the development of more potent and selective agonists of the 5-HT1A receptor, and the identification of new drug targets for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of F15599 and to identify any potential adverse effects.
Synthesis Methods
The synthesis of F15599 involves several steps, including the reaction of 2-methoxy-5-chlorobenzyl chloride with morpholine to form the intermediate product 2-methoxy-5-chlorobenzylmorpholine. This intermediate is then reacted with 3-(dimethylamino)propan-1-ol to form F15599.
Scientific Research Applications
F15599 is used in scientific research to investigate the role of serotonin receptors in various neurological disorders, such as depression, anxiety, and schizophrenia. It is also used to study the mechanism of action of serotonin receptors and to identify potential drug targets for the treatment of these disorders.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2.2ClH/c1-19-15-4-3-14(16)11-13(15)12-17-5-2-6-18-7-9-20-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWSTHXMKHTDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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